Oxetorone Fumarate

Description

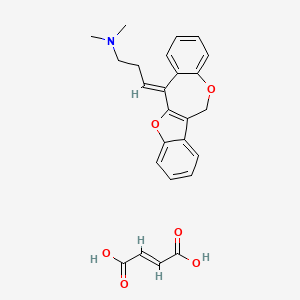

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34522-46-8 |

|---|---|

Molecular Formula |

C25H25NO6 |

Molecular Weight |

435.5 g/mol |

IUPAC Name |

3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C21H21NO2.C4H4O4/c1-22(2)13-7-10-17-15-8-3-5-11-19(15)23-14-18-16-9-4-6-12-20(16)24-21(17)18;5-3(6)1-2-4(7)8/h3-6,8-12H,7,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

DQHRYCOJUKGIDH-WLHGVMLRSA-N |

Isomeric SMILES |

CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oxetorone fumarate; Nocertone; L 6257; L-6257; L6257; |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacological Profile of Oxetorone Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxetorone, available as oxetorone fumarate under trade names such as Nocertone, is a drug belonging to the class of serotonin receptor antagonists.[1] It has demonstrated efficacy in reducing the frequency and severity of migraine attacks, positioning it as a valuable option for patients who may not respond to other prophylactic treatments.[1] The therapeutic action of oxetorone is not mediated by a single mechanism but rather through its interaction with multiple receptor systems, contributing to its overall clinical effect.

Mechanism of Action

The primary mechanism of action of this compound is its antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 subtype.[1][2] Dysregulation of the serotonergic system is a key element in the pathophysiology of migraines, with fluctuations in serotonin levels contributing to the vasodilation and constriction of cerebral blood vessels that precipitate headache and associated symptoms. By blocking 5-HT2 receptors, oxetorone prevents the binding of serotonin, thereby stabilizing blood vessel tone and mitigating the vascular changes associated with migraine.

In addition to its potent anti-serotonergic effects, oxetorone exhibits several other pharmacological activities that contribute to its therapeutic profile:

-

Antihistaminic Effects: Oxetorone acts as a histamine H1 receptor antagonist. Histamine is involved in inflammatory responses and can contribute to the pain and nausea experienced during a migraine attack. By blocking H1 receptors, oxetorone reduces the inflammatory cascade.

-

Alpha-Adrenergic Blocking Properties: The compound possesses mild alpha-adrenergic blocking activity, which may further contribute to its vasodilatory and blood pressure-lowering effects, although this is considered a secondary mechanism.

-

Calcium Channel Inhibition: Oxetorone has been noted to inhibit calcium channels. This action can influence neurotransmitter release and vascular smooth muscle contraction, further contributing to the stabilization of the cerebrovascular system.

-

Sedative Properties: The sedative effects of oxetorone are thought to be beneficial in migraine prophylaxis by reducing the heightened neural excitability often observed in migraine sufferers.

Pharmacodynamics

The pharmacodynamic effects of oxetorone are a direct consequence of its multi-target receptor antagonism. The blockade of 5-HT2A receptors on vascular smooth muscle and platelets is believed to be the principal mechanism for migraine prophylaxis. The antihistaminic and sedative effects are likely responsible for some of the common side effects, such as drowsiness.

Receptor Binding Profile

While specific binding affinity (Ki) or IC50 values for this compound at its various targets are not extensively documented in publicly available literature, the following table summarizes its known receptor interactions.

| Receptor Target | Action | Implied Potency |

| Serotonin 5-HT2A Receptor | Antagonist | High |

| Histamine H1 Receptor | Antagonist | Significant |

| Alpha-1 Adrenergic Receptor | Antagonist | Mild to Moderate |

| Dopamine D2 Receptor | Antagonist | Suspected |

| Voltage-Gated Calcium Channels | Blocker | Moderate |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, and elimination half-life, are not well-documented in readily available scientific literature. A retrospective study on oxetorone toxicity noted that the highest measured serum concentration was delayed by 20-48 hours following ingestion in two cases of overdose, suggesting a potentially long absorption or distribution phase at high doses.

Table of Pharmacokinetic Parameters (Hypothetical)

The following table presents a hypothetical representation of pharmacokinetic parameters that would be determined in a clinical study.

| Parameter | Description | Typical Value (Example) |

| Tmax (hours) | Time to reach maximum plasma concentration | 2 - 4 |

| Cmax (ng/mL) | Maximum plasma concentration | Varies with dose |

| t1/2 (hours) | Elimination half-life | 8 - 12 |

| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | ~70% |

| Protein Binding (%) | Percentage of drug bound to plasma proteins | >90% |

| Metabolism | Primary route of elimination | Hepatic (e.g., CYP450 enzymes) |

| Excretion | Primary route of removal from the body | Renal and fecal |

Clinical Efficacy and Safety

This compound is indicated for the prophylactic treatment of migraine. Clinical experience suggests that it may take several weeks of consistent use for the full therapeutic effect to be realized.

Efficacy

Clinical studies and real-world use have demonstrated that oxetorone can reduce the frequency and severity of migraine attacks.

Safety and Tolerability

Common side effects associated with this compound are often related to its antihistaminic and sedative properties and may include drowsiness, fatigue, and weight gain. A retrospective toxicological study indicated that severe symptoms, including coma and cardiovascular effects, were observed with ingestions of 1800 mg or more.

Experimental Protocols

The following sections detail the methodologies for key experiments that would be used to determine the pharmacological profile of this compound.

Radioligand Receptor Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of oxetorone for the 5-HT2A receptor using a radiolabeled ligand such as [3H]ketanserin.

Objective: To quantify the binding affinity of this compound at the human 5-HT2A receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

-

[3H]ketanserin (radioligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM spiperone).

-

This compound stock solution.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of oxetorone that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Calcium Channel Blocking Activity Assay

This protocol outlines a method to assess the calcium channel blocking activity of oxetorone using a functional assay in a vascular smooth muscle preparation.

Objective: To determine the potency of this compound in inhibiting calcium-induced contractions in isolated vascular tissue.

Materials:

-

Isolated tissue preparation (e.g., rat thoracic aorta rings).

-

Krebs-Henseleit solution (physiological salt solution).

-

Potassium chloride (KCl) for depolarization.

-

Calcium chloride (CaCl2).

-

This compound stock solution.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Mount aortic rings in organ baths containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

-

Depolarization: Depolarize the tissue with a high concentration of KCl in a calcium-free Krebs-Henseleit solution.

-

Cumulative Concentration-Response Curve: Add cumulative concentrations of CaCl2 to elicit concentration-dependent contractions.

-

Inhibition by Oxetorone: In parallel experiments, pre-incubate the tissue with various concentrations of this compound before constructing the CaCl2 concentration-response curve.

-

Data Analysis: Measure the maximal contraction at each concentration of CaCl2 in the absence and presence of oxetorone. Plot the concentration-response curves and determine the IC50 value for oxetorone's inhibition of calcium-induced contractions.

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways.

Serotonin 5-HT2A Receptor Antagonism

Histamine H1 Receptor Antagonism

Conclusion

This compound is a pharmacologically complex agent with a multimodal mechanism of action that underpins its efficacy in migraine prophylaxis. Its primary activity as a potent 5-HT2 receptor antagonist is complemented by antihistaminic, alpha-adrenergic blocking, and calcium channel inhibitory properties. While a comprehensive quantitative pharmacological profile is not extensively detailed in the public domain, the established qualitative profile provides a strong rationale for its clinical use. Further research to fully elucidate its receptor binding affinities and pharmacokinetic parameters would be of significant value to the scientific and medical communities. The experimental frameworks provided herein offer a roadmap for such future investigations.

References

An In-Depth Technical Guide to Oxetorone Fumarate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetorone, a multifaceted pharmacological agent, has garnered interest for its therapeutic potential, primarily in the management of migraine.[1] This technical guide provides a comprehensive overview of the chemical structure and properties of its fumarate salt, Oxetorone Fumarate. The document delves into its mechanism of action as a multi-receptor antagonist, targeting serotonin, histamine, and adrenergic pathways. Detailed physicochemical properties, experimental protocols for its characterization, and an exploration of its known signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is the fumarate salt of Oxetorone, a synthetic compound belonging to the class of benzoxepines.[2] The chemical structure of the active moiety, Oxetorone, is characterized by a dibenz[b,f]oxepine ring system fused with a furan ring.

Oxetorone

-

IUPAC Name: (3Z)-3-(1-benzofuro[3,2-c][1]benzoxepin-6(12H)-ylidene)-N,N-dimethylpropan-1-amine[3]

-

Chemical Formula: C₂₁H₂₁NO₂[4]

-

Molecular Weight: 319.4 g/mol

-

CAS Number: 26020-55-3

This compound

-

IUPAC Name: (Z)-1-(benzooxepino[4,3-b]benzofuran-6(12H)-ylidene)-N,N-dimethylpropan-1-amine fumarate

-

Chemical Formula: C₂₅H₂₅NO₆

-

Molecular Weight: 435.47 g/mol

-

CAS Number: 34522-46-8

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development, pharmacokinetic profiling, and understanding its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₅NO₆ | |

| Molecular Weight | 435.47 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through a multi-targeted mechanism, acting as an antagonist at several key receptors involved in the pathophysiology of migraine and allergic reactions.

Serotonin 5-HT₂ Receptor Antagonism

A primary mechanism of action of Oxetorone is its antagonism of serotonin 5-HT₂ receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, couple to Gq/11 proteins. This coupling activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking 5-HT₂ receptors, Oxetorone inhibits this signaling cascade, which is implicated in the vascular changes associated with migraine headaches.

Histamine H₁ Receptor Antagonism

Oxetorone also exhibits antihistaminic properties by acting as an antagonist at histamine H₁ receptors. Similar to 5-HT₂ receptors, H₁ receptors are GPCRs that couple to Gq/11 proteins, leading to the activation of the PLC-IP₃-DAG pathway and subsequent intracellular calcium release and PKC activation. This antagonism contributes to its therapeutic effects by mitigating histamine-mediated inflammatory responses.

Alpha-Adrenergic Receptor Blockade

In addition to its serotonergic and histaminic receptor antagonism, Oxetorone acts as an alpha-blocker. While the specific alpha-adrenergic receptor subtypes targeted are not extensively detailed in the available literature, this action likely contributes to its overall pharmacological profile, potentially influencing vascular tone. Alpha-1 adrenergic receptors are also Gq-protein coupled and activate the PLC signaling cascade.

Experimental Protocols

Standardized experimental protocols are essential for the consistent and reliable characterization of the physicochemical and pharmacological properties of this compound.

Determination of Physicochemical Properties

4.1.1. Solubility Determination (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, centrifuge or filter the samples to separate the undissolved solid. Analyze the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility at each pH is determined from the concentration of the saturated solution.

4.1.2. pKa Determination (Potentiometric Titration)

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve.

Pharmacological Assays

4.2.1. Radioligand Binding Assay (for Receptor Affinity)

-

Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the target receptor (e.g., 5-HT₂A, H₁, or α₁-adrenergic receptors).

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

4.2.2. Functional Assay (e.g., Calcium Mobilization Assay for Gq-coupled Receptors)

-

Cell Culture: Culture cells stably or transiently expressing the target receptor (e.g., 5-HT₂A or H₁).

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Setup: In a microplate reader, stimulate the cells with a known agonist of the receptor in the presence and absence of varying concentrations of this compound.

-

Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye over time.

-

Data Analysis: Generate dose-response curves for the agonist in the presence of different concentrations of this compound. The antagonistic activity of this compound can be quantified by determining the shift in the EC₅₀ of the agonist.

Pharmacokinetics and Metabolism

Limited information is publicly available regarding the detailed pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. A study on oxetorone toxicity indicated that in cases of overdose, the highest measured serum levels were delayed by 20-48 hours following ingestion in some patients, suggesting potentially complex absorption or distribution kinetics. Further studies are required to fully elucidate the metabolic pathways and excretion routes of Oxetorone. Generally, drugs of this class undergo hepatic metabolism, often involving cytochrome P450 enzymes, followed by renal and/or fecal excretion.

Conclusion

This compound is a pharmacologically active compound with a well-defined chemical structure and a multi-receptor antagonist profile. Its ability to block 5-HT₂, H₁, and alpha-adrenergic receptors provides a rational basis for its use in migraine prophylaxis. This technical guide consolidates the available information on its chemical and physical properties, mechanism of action, and relevant experimental protocols. Further research is warranted to fully characterize its quantitative receptor binding affinities, detailed pharmacokinetic profile, and the specific downstream consequences of its interaction with various signaling pathways. Such data will be invaluable for optimizing its therapeutic use and for the development of future drug candidates with similar pharmacological profiles.

References

An In-depth Technical Guide to the Synthesis and Purification of Oxetorone Fumarate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Oxetorone Fumarate, a compound of interest for research in migraine prophylaxis and other related vascular headaches. This document outlines a plausible synthetic pathway, detailed experimental protocols, and methods for purification and characterization, designed to assist researchers in obtaining high-purity this compound for laboratory use.

Introduction to this compound

Oxetorone, with the IUPAC name (3Z)-3-[1]benzofuro[3,2-c][1]benzoxepin-6(12H)-ylidene-N,N-dimethylpropan-1-amine, is a bioactive molecule known for its antagonist activity at serotonin 5-HT2 receptors.[2] It is the fumarate salt of the active free base that is typically used in research and pharmaceutical formulations. For research purposes, the synthesis of a well-characterized, high-purity sample is paramount for obtaining reliable and reproducible results.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 435.47 g/mol | |

| Melting Point | 160 °C | |

| Solubility | Soluble in DMSO | |

| Appearance | Crystalline solid |

Proposed Synthesis of Oxetorone

The synthesis of Oxetorone can be conceptually divided into two main stages: the construction of the core heterocyclic scaffold, 6,12-dihydrobenzo[b]benzofuro[2,3-e]oxepin-6-one, followed by the introduction of the dimethylaminopropylidene side chain.

Synthesis of the Core Heterocyclic Ketone

The synthesis of the dibenzo[b,f]oxepine core can be achieved through several reported methods. One plausible route involves an Ullmann-type coupling followed by a ring-closing metathesis reaction. An alternative approach involves the reaction of salicylaldehyde derivatives with 2-fluorobenzaldehydes. For the purpose of this guide, we will outline a general approach leading to the key ketone intermediate.

Experimental Protocol: Synthesis of 6,12-dihydrobenzo[b]benzofuro[2,3-e]oxepin-6-one (Hypothetical)

-

Reaction: A multi-step synthesis starting from commercially available precursors to form the tricyclic ketone. This typically involves the formation of a diaryl ether followed by an intramolecular cyclization to form the oxepine ring and subsequent oxidation to the ketone.

-

Reagents & Solvents: Specific reagents and solvents would be dependent on the chosen synthetic route and could include copper catalysts, palladium catalysts, various bases, and organic solvents like DMF, toluene, or DMSO.

-

Procedure:

-

Step-wise construction of the diaryl ether precursor.

-

Cyclization to form the dibenzo[b,f]oxepine ring system.

-

Oxidation of the benzylic position to the corresponding ketone.

-

-

Purification: The crude ketone intermediate would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Attachment of the Dimethylaminopropylidene Side Chain

The introduction of the exocyclic double bond with the dimethylaminopropyl side chain can be effectively achieved via a Wittig reaction. This involves the reaction of the synthesized ketone intermediate with a pre-formed phosphorus ylide.

Experimental Protocol: Wittig Reaction for Oxetorone Synthesis

-

Preparation of the Wittig Reagent: The required Wittig reagent, 3-(dimethylamino)propyltriphenylphosphonium bromide, is prepared by the reaction of triphenylphosphine with 3-(dimethylamino)propyl bromide.

-

Reagents & Solvents: 6,12-dihydrobenzo[b]benzofuro[2,3-e]oxepin-6-one, 3-(dimethylamino)propyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), and an anhydrous aprotic solvent (e.g., THF or DMSO).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), the phosphonium salt is suspended in the anhydrous solvent.

-

The suspension is cooled to a low temperature (e.g., 0 °C or -78 °C), and the strong base is added dropwise to generate the ylide (a color change, often to a deep red or orange, is indicative of ylide formation).

-

A solution of the ketone intermediate in the same anhydrous solvent is then added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Oxetorone free base.

-

Caption: Proposed synthetic workflow for this compound.

Purification of this compound

The crude Oxetorone free base is first purified by column chromatography and then converted to its fumarate salt. The final purification is achieved by recrystallization of the fumarate salt.

Chromatographic Purification of Oxetorone Free Base

-

Method: Flash column chromatography on silica gel.

-

Eluent: A gradient of methanol in dichloromethane, typically starting from 100% dichloromethane and gradually increasing the methanol concentration. The polarity of the eluent system may need to be optimized based on TLC analysis. A small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), can be added to the eluent to prevent tailing of the amine on the acidic silica gel.

-

Procedure:

-

The crude Oxetorone is dissolved in a minimal amount of the initial eluent.

-

The solution is loaded onto a pre-packed silica gel column.

-

The column is eluted with the gradient solvent system, and fractions are collected.

-

Fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to give the purified Oxetorone free base.

-

Formation and Recrystallization of this compound

-

Salt Formation: The purified Oxetorone free base is converted to its fumarate salt by reacting it with fumaric acid in a suitable solvent.

-

Recrystallization: The final purification is achieved by recrystallizing the this compound from a suitable solvent or solvent system to remove any remaining impurities.

-

Experimental Protocol:

-

The purified Oxetorone free base is dissolved in a suitable solvent, such as isopropanol or ethanol.

-

A solution of one equivalent of fumaric acid in the same or a miscible solvent is added to the Oxetorone solution.

-

The mixture is stirred, and the fumarate salt may precipitate directly, or the solution may need to be heated to achieve complete dissolution, followed by slow cooling to induce crystallization.

-

If the salt does not precipitate readily, the solution can be concentrated, or an anti-solvent (a solvent in which the salt is poorly soluble) can be added to promote precipitation.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.

-

Caption: Purification workflow for this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR (Proton NMR) | The spectrum should show characteristic signals for the aromatic protons of the benzofuro-benzoxepine core, the vinylic proton of the exocyclic double bond, the aliphatic protons of the propyl chain, and the methyl groups of the dimethylamino moiety. The fumaric acid will show a singlet for its two equivalent vinylic protons. Integration of the signals should correspond to the number of protons in the molecule. |

| ¹³C NMR (Carbon NMR) | The spectrum will display signals for all the unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the exocyclic double bond, the aliphatic carbons of the side chain, and the carbonyl and vinylic carbons of the fumarate counter-ion. |

| FTIR (Infrared Spectroscopy) | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and alkene), C-O stretching (ether and furan), and potentially C=O and O-H stretching from the fumaric acid counter-ion. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) in positive mode should show a prominent peak corresponding to the protonated molecular ion of the Oxetorone free base [M+H]⁺ at m/z 320.17. |

| HPLC (High-Performance Liquid Chromatography) | A single major peak should be observed under appropriate chromatographic conditions, indicating the purity of the compound. The retention time will be specific to the chosen column and mobile phase. |

| Melting Point | A sharp melting point around 160 °C is expected for the pure fumarate salt. |

Biological Activity and Signaling Pathways

Oxetorone is primarily known for its antagonism of serotonin (5-HT) receptors, particularly the 5-HT₂ subtype. This activity is believed to be central to its mechanism of action in the prophylaxis of migraine. By blocking these receptors, Oxetorone may prevent the serotonin-induced vasoconstriction and subsequent vasodilation of cerebral blood vessels that are implicated in the pathophysiology of migraine headaches.

Caption: Simplified mechanism of action of Oxetorone.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound for research purposes. The proposed synthetic route, utilizing a Wittig reaction to introduce the key side chain, is a viable approach. The purification protocol, involving chromatographic separation of the free base followed by recrystallization of the fumarate salt, is designed to yield a high-purity product. Researchers should perform thorough analytical characterization to confirm the identity and purity of their synthesized material before its use in biological studies.

Disclaimer: The experimental protocols provided in this guide are based on established chemical principles and analogous reactions. Researchers should adapt and optimize these procedures as necessary and adhere to all laboratory safety guidelines.

References

In Vitro Binding Affinity of Oxetorone Fumarate to Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetorone, available as oxetorone fumarate, is recognized for its therapeutic application in the management of migraine.[1] Its mechanism of action is primarily attributed to its activity as a serotonin antagonist.[1][2] Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter involved in a wide array of physiological processes, and its dysregulation is implicated in the pathophysiology of migraines.[1] this compound exerts its effects by blocking serotonin receptors, with a particular emphasis on the 5-HT2 receptor subtype.[1] This antagonism helps to stabilize the vascular fluctuations in the brain that are characteristic of migraine attacks. In addition to its serotonergic activity, oxetorone also exhibits antihistaminic properties and the ability to inhibit calcium channels, which may contribute to its overall therapeutic profile in migraine prophylaxis. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound to various serotonin receptors, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Data Presentation: In Vitro Binding Affinity of this compound

| Receptor Subtype | Radioligand | Test System | Ki (nM) | IC50 (nM) | Reference |

| 5-HT1 Family | |||||

| 5-HT1A | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |

| 5-HT1B | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |

| 5-HT1D | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |

| 5-HT2 Family | |||||

| 5-HT2A | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |

| 5-HT2B | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |

| 5-HT2C | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |

| Other 5-HT Receptors | |||||

| 5-HT3 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |

| ... (other subtypes) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Experimental Protocols

The determination of in vitro binding affinity of a compound like this compound to serotonin receptors is typically achieved through competitive radioligand binding assays. Below is a detailed, generalized methodology for conducting such an experiment for the 5-HT2A receptor, a known target of Oxetorone.

Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT2A receptor.

Materials:

-

Cell Membranes: A preparation of cell membranes from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human 5-HT2A receptor.

-

Radioligand: A high-affinity radiolabeled antagonist for the 5-HT2A receptor, such as [³H]-Ketanserin.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions to obtain a range of test concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT2A antagonist (e.g., unlabeled Ketanserin or another potent antagonist) to determine non-specific binding.

-

Assay Buffer: A buffer solution with a stable pH and appropriate ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C type) to separate bound from unbound radioligand.

-

Scintillation Counter: A liquid scintillation counter to measure the radioactivity of the filters.

-

Scintillation Cocktail: A liquid that emits light when excited by radioactive decay.

Procedure:

-

Membrane Preparation:

-

Homogenize the cells expressing the 5-HT2A receptor in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following incubation tubes in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membrane preparation.

-

Competitive Binding: Assay buffer, radioligand, serially diluted this compound, and cell membrane preparation.

-

-

The final concentration of the radioligand is typically at or near its dissociation constant (Kd) for the receptor.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials containing scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

Experimental Workflow for In Vitro Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway of a Gq-Coupled Serotonin Receptor (e.g., 5-HT2A)

Caption: Gq-coupled 5-HT2A receptor signaling pathway.

References

Pharmacokinetics and Metabolism of Oxetorone Fumarate in Animal Models: A Review of Available Data

For professionals in drug development, research, and clinical pharmacology, a thorough understanding of a compound's pharmacokinetic and metabolic profile is paramount. This technical guide synthesizes the publicly available information on the pharmacokinetics and metabolism of Oxetorone Fumarate in animal models. However, it is critical to note that detailed, publicly accessible data on this specific topic is exceptionally scarce.

Oxetorone is a serotonin antagonist that has been investigated for its potential therapeutic effects, particularly in the context of migraine and cluster headaches. Despite its clinical investigation, comprehensive preclinical data regarding its absorption, distribution, metabolism, and excretion (ADME) in animal models are not widely published in scientific literature or regulatory documents.

Our extensive search of scientific databases, patent literature, and regulatory agency websites did not yield specific quantitative data on the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) or detailed metabolic pathways of this compound in commonly used animal models such as rats, mice, dogs, or non-human primates.

While general principles of drug metabolism and pharmacokinetics in animal models are well-established, the absence of specific data for this compound prevents a detailed analysis and the creation of the requested data tables and visualizations. Typically, preclinical ADME studies would involve the following:

General Methodologies in Preclinical Pharmacokinetic and Metabolism Studies

Experimental Protocols:

A standard preclinical pharmacokinetic study would generally follow this workflow:

-

Animal Model Selection: Based on the therapeutic indication and physiological similarities to humans, appropriate animal models (e.g., Sprague-Dawley rats, Beagle dogs) are chosen.

-

Drug Administration: this compound would be administered via relevant routes, most commonly oral (gavage) and intravenous (bolus or infusion), at various dose levels.

-

Biological Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points. For tissue distribution studies, various organs would be harvested post-mortem.

-

Bioanalytical Method Validation: A sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), would be developed and validated to quantify Oxetorone and its potential metabolites in the biological matrices.

-

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis of the concentration-time data would be performed to determine key pharmacokinetic parameters.

-

Metabolite Identification: In vitro systems (e.g., liver microsomes, hepatocytes) from different species, including humans, and in vivo samples would be used to identify the major metabolic pathways and the chemical structures of the metabolites. Common metabolic reactions include oxidation, hydroxylation, glucuronidation, and sulfation.

-

Excretion Studies: The primary routes of elimination (renal and fecal) of the parent drug and its metabolites would be determined by analyzing the collected urine and feces.

Visualization of a Generic Experimental Workflow:

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Potential Metabolic Pathways

Given the chemical structure of Oxetorone, N-(benzofuranyl-2-methyl)piperidine, potential metabolic pathways could involve:

-

Oxidation of the piperidine ring: This could lead to the formation of various hydroxylated metabolites.

-

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzofuran methyl group.

-

Hydroxylation of the benzofuran ring: Addition of hydroxyl groups to the aromatic ring system.

-

Phase II Conjugation: The resulting hydroxylated metabolites could undergo glucuronidation or sulfation to facilitate excretion.

Visualization of a Hypothetical Metabolic Pathway:

The following diagram illustrates a hypothetical metabolic pathway for a generic piperidine-containing compound.

Conclusion

The lack of specific public data on the pharmacokinetics and metabolism of this compound in animal models presents a significant knowledge gap. For researchers and drug development professionals, this necessitates either conducting de novo preclinical ADME studies or seeking access to proprietary data that may exist within the developing company or regulatory submissions. The information provided in this guide is based on general principles of drug metabolism and pharmacokinetics and should be considered illustrative rather than a definitive account of this compound's properties. Further research and data transparency are required to fully characterize the ADME profile of this compound.

The Discovery and Development of Oxetorone: A Technical Overview for Antimigraine Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetorone, a compound with a multifaceted pharmacological profile, has been investigated for its potential as a prophylactic treatment for migraine. This technical guide provides an in-depth overview of the discovery and development history of Oxetorone, with a focus on its synthesis, preclinical pharmacology, and clinical evaluation. The document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to offer a comprehensive resource for researchers in the field of antimigraine drug development.

Introduction

Migraine is a debilitating neurological disorder characterized by recurrent, severe headaches often accompanied by sensory disturbances. The complex pathophysiology of migraine has driven the search for diverse therapeutic agents. Oxetorone emerged as a potential antimigraine agent due to its unique combination of pharmacological activities, primarily as a serotonin 5-HT2 receptor antagonist, an antihistamine, and a calcium channel blocker.[1] This guide traces the scientific journey of Oxetorone from its initial synthesis to its evaluation as a potential therapy for migraine prophylaxis.[2]

Discovery and Synthesis

Logical Relationship of Oxetorone's Development:

References

Oxetorone Fumarate's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetorone fumarate is a medication primarily utilized in the prophylaxis of migraine. Its therapeutic effects within the central nervous system (CNS) are attributed to a multi-target pharmacological profile. This technical guide provides an in-depth overview of the known CNS effects of this compound, focusing on its mechanism of action at key molecular targets. This document summarizes the available, albeit limited, quantitative data, outlines relevant experimental protocols for its study, and visualizes the core signaling pathways influenced by its activity.

Introduction

Oxetorone is a benzoxepine derivative that has been used as a prophylactic treatment for migraine headaches. Its efficacy is believed to stem from its ability to modulate several neurovascular and neuroinflammatory pathways implicated in the pathophysiology of migraine. This guide delves into the specific molecular interactions and their downstream consequences within the CNS that underpin the therapeutic action of this compound.

Core Mechanisms of Action in the CNS

This compound's primary effects on the central nervous system are mediated through its antagonist activity at serotonin 5-HT2 receptors, histamine H1 receptors, and its ability to block voltage-gated calcium channels.

Serotonin 5-HT2 Receptor Antagonism

The principal mechanism of action of oxetorone is its antagonism of serotonin 5-HT2 receptors. Dysregulation of the serotonergic system, particularly involving the 5-HT2 receptors, is a key element in the pathophysiology of migraines. By blocking these receptors, oxetorone is thought to stabilize cranial blood vessels and reduce the neurogenic inflammation that contributes to migraine pain.

Histamine H1 Receptor Antagonism

Oxetorone also exhibits potent antihistaminic properties, acting as an antagonist at histamine H1 receptors. Histamine, a key mediator of inflammatory and allergic responses, can contribute to the vasodilation and plasma extravasation seen in migraine attacks. Antagonism of H1 receptors in the CNS is also associated with sedative effects, which may contribute to the overall therapeutic profile of oxetorone in migraineurs who often experience sleep disturbances.

Calcium Channel Blockade

A further significant aspect of oxetorone's pharmacology is its ability to inhibit voltage-gated calcium channels. The influx of calcium through these channels is a critical step in neurotransmitter release and vascular smooth muscle contraction. By blocking these channels, oxetorone can modulate neuronal excitability and prevent the excessive vasoconstriction that can be a feature of the migraine aura phase.

Quantitative Pharmacological Data

Comprehensive quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for its primary CNS targets are not widely available in publicly accessible literature. The following tables are structured to present such data; however, specific values remain to be fully elucidated through further research.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| Serotonin 5-HT2A | Data not available | Data not available | Data not available | |

| Serotonin 5-HT2C | Data not available | Data not available | Data not available | |

| Histamine H1 | Data not available | Data not available | Data not available | |

| Dopamine D2 | Data not available | Data not available | Data not available |

Table 2: Inhibitory Concentrations (IC50) of this compound for Voltage-Gated Calcium Channels

| Channel Subtype | Experimental Model | IC50 (µM) | Reference |

| L-type | Data not available | Data not available | |

| N-type | Data not available | Data not available | |

| T-type | Data not available | Data not available |

Experimental Protocols

The following sections describe the standard methodologies that would be employed to determine the pharmacological profile of a compound like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for specific CNS receptors.

General Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for 5-HT2A receptors) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the receptors of interest.

-

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 value (the concentration of oxetorone that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory effects of this compound on specific voltage-gated calcium channels.

General Protocol:

-

Cell Preparation: Isolate and culture primary neurons or use a cell line stably expressing the calcium channel subtype of interest (e.g., L-type, N-type).

-

Recording: Use the whole-cell patch-clamp technique to record ionic currents flowing through the calcium channels. A glass micropipette forms a high-resistance seal with the cell membrane.

-

Voltage Protocol: Apply a series of voltage steps to the cell membrane to activate the voltage-gated calcium channels and elicit calcium currents.

-

Drug Application: Perfuse the cell with a solution containing a known concentration of this compound.

-

Data Acquisition and Analysis: Record the calcium currents before and after drug application. The percentage of inhibition of the current at different concentrations of oxetorone is used to determine the IC50 value.

Signaling Pathways

The following diagrams illustrate the principal signaling pathways in the CNS that are modulated by this compound.

5-HT2A Receptor Antagonism Signaling Pathway

Antagonism of the Gq/11-coupled 5-HT2A receptor by oxetorone blocks the serotonin-induced activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium release and protein kinase C (PKC) activation.

Unveiling the Calcium Channel Blocking Activity of Oxetorone Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetorone fumarate, a medication primarily utilized in the prophylaxis of migraine, exhibits a multifaceted pharmacological profile.[1][2] While its principal mechanism of action is recognized as serotonin 5-HT2 receptor antagonism, a body of evidence suggests a contributory role of calcium channel blockade in its therapeutic efficacy.[2] This technical guide provides a comprehensive overview of the calcium channel blocking activity of this compound, synthesizing available information and presenting established experimental protocols for its investigation. Due to a lack of publicly available, specific quantitative data on the calcium channel blocking activity of this compound, this guide outlines the methodologies that would be employed to characterize this aspect of its pharmacodynamics.

Introduction to this compound's Multifaceted Mechanism of Action

This compound is an established therapeutic agent for the prevention of migraine attacks.[2] Its clinical effectiveness is attributed to a combination of pharmacological actions, primarily its potent antagonism of serotonin 5-HT2 receptors, which are implicated in the vascular and neuronal events of migraine pathophysiology.[2] Additionally, this compound possesses antihistaminic properties. A lesser-explored, yet significant, component of its mechanism is the inhibition of voltage-gated calcium channels. This activity likely contributes to its overall therapeutic effect by modulating vascular tone and neuronal excitability, key factors in migraine.

This guide focuses specifically on the calcium channel blocking properties of this compound, providing a framework for its detailed investigation.

Putative Signaling Pathway of this compound in Vascular Smooth Muscle

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its calcium channel blocking effects in vascular smooth muscle cells, leading to vasodilation.

Caption: Hypothesized mechanism of this compound-induced vasodilation.

Quantitative Analysis of Calcium Channel Blocking Activity: A Methodological Approach

Table 1: Hypothetical IC50 Values for this compound on L-type Calcium Channels

| Cell Type | Agonist | Assay Type | Hypothetical IC50 (µM) |

| A7r5 Vascular Smooth Muscle Cells | KCI | Calcium Influx Assay | Data Not Available |

| Primary Human Aortic Smooth Muscle Cells | Bay K 8644 | Calcium Influx Assay | Data Not Available |

| Isolated Rat Aorta | KCI | Contraction Assay | Data Not Available |

Table 2: Hypothetical pA2 Value Determination from Schild Analysis

| Tissue Preparation | Agonist | Antagonist | Hypothetical pA2 | Schild Slope |

| Isolated Rabbit Basilar Artery | KCI | This compound | Data Not Available | Data Not Available |

Experimental Protocols for Characterizing Calcium Channel Blockade

The following are detailed, standard experimental protocols that can be employed to quantitatively assess the calcium channel blocking activity of this compound.

In Vitro Vascular Smooth Muscle Contraction Assay

This assay determines the ability of this compound to inhibit vasoconstriction induced by a depolarizing agent that opens voltage-gated calcium channels.

Objective: To determine the potency of this compound in inhibiting KCl-induced contractions of isolated arterial rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

This compound stock solution

-

Potassium chloride (KCl) stock solution

-

Organ bath system with isometric force transducers

Procedure:

-

Euthanize rats and dissect the thoracic aorta.

-

Clean the aorta of connective tissue and cut into 3-4 mm rings.

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, with solution changes every 15 minutes.

-

Induce a reference contraction with 60 mM KCl. Wash the rings and allow them to return to baseline.

-

Incubate the rings with increasing concentrations of this compound (e.g., 1 nM to 100 µM) for 30 minutes.

-

Generate a cumulative concentration-response curve to KCl (10-80 mM) in the presence of each concentration of this compound.

-

Record the isometric tension and plot the concentration-response curves.

Data Analysis:

-

Calculate the EC50 values for KCl in the absence and presence of different concentrations of this compound.

-

Perform a Schild regression analysis by plotting the log (concentration ratio - 1) against the log molar concentration of this compound. The x-intercept provides the pA2 value.

Caption: Workflow for the in vitro vascular smooth muscle contraction assay.

Electrophysiology: Whole-Cell Patch-Clamp Technique

This technique directly measures the effect of this compound on the ionic currents flowing through calcium channels in isolated cells.

Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents in a heterologous expression system or primary vascular smooth muscle cells.

Materials:

-

HEK293 cells stably expressing the human α1C subunit of the L-type calcium channel, or primary cultured vascular smooth muscle cells.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with TEA-OH).

-

Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution.

Procedure:

-

Culture cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit calcium currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

-

Record the calcium currents at each concentration of the drug.

Data Analysis:

-

Measure the peak inward current at each voltage step in the absence and presence of this compound.

-

Construct a concentration-inhibition curve and calculate the IC50 value.

-

Investigate the voltage-dependence of the block by applying a range of depolarizing pulses.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

While the primary therapeutic action of this compound in migraine prophylaxis is attributed to its serotonin 5-HT2 receptor antagonism, its calcium channel blocking activity represents a significant, albeit less characterized, facet of its pharmacological profile. The methodologies outlined in this guide provide a robust framework for the detailed investigation of this activity. Elucidating the precise quantitative parameters and the specific subtypes of calcium channels targeted by this compound will provide a more complete understanding of its mechanism of action and could inform the development of future antimigraine therapies with enhanced efficacy and specificity. Further research utilizing these established protocols is warranted to fully characterize the contribution of calcium channel blockade to the therapeutic profile of this compound.

References

Preclinical Toxicological Profile of Oxetorone Fumarate: An Overview of Available Data

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of detailed preclinical safety and toxicity data for Oxetorone Fumarate. Standard preclinical investigations, including acute, sub-chronic, and chronic toxicity studies in animal models, as well as genotoxicity, carcinogenicity, and reproductive toxicity assessments, are not readily accessible in the public domain. This information is likely proprietary and held by the manufacturer. Consequently, this guide will focus on the available information regarding the mechanism of action and human toxicological data of this compound, presented in a manner accessible to researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is primarily classified as a serotonin receptor antagonist, with its therapeutic effects in migraine prophylaxis attributed to its interaction with the serotonergic system.[1][2] The key mechanisms of action include:

-

5-HT2 Receptor Antagonism: The principal mechanism involves the blockade of serotonin 5-HT2 receptors.[1][2] Dysregulation of serotonin levels, leading to vasodilation and constriction of cerebral blood vessels, is a key factor in the pathophysiology of migraines. By antagonizing 5-HT2 receptors, Oxetorone helps to stabilize these vascular changes.[1]

-

Antihistaminic Effects: Oxetorone also exhibits antihistaminic properties. Histamine contributes to the inflammatory response and associated pain and nausea in migraines. By blocking histamine receptors, Oxetorone can mitigate these symptoms.

-

Calcium Channel Inhibition: The compound has been shown to inhibit calcium channels, which play a role in neurotransmitter release and vascular constriction. This action further contributes to the stabilization of blood vessels.

-

Sedative Properties: The sedative effects of Oxetorone may help reduce the heightened neural excitability often experienced by individuals with migraines, creating a more stable neurological environment.

Human Toxicology

While preclinical animal data is scarce, information on the toxicological profile of Oxetorone in humans is available from retrospective observational studies of overdose cases. It is important to note that this data reflects acute toxicity and may not be representative of the effects of chronic, therapeutic exposure.

A retrospective study of 43 cases of Oxetorone exposure reported to the Angers Poison and Toxicovigilance Centre between January 2002 and May 2016 provides the most detailed insights into its acute toxicity in humans. The severity of poisoning was found to be dose-dependent.

Table 1: Dose-Dependent Severity of Acute Oxetorone Toxicity in Humans

| Ingested Dose Range (mg) | Severity of Symptoms | Observed Clinical Signs |

| > 600 (Median: 1200) | Moderate | Drowsiness, hypertonia, myosis, convulsions, arterial hypotension, QRS widening, QTc prolongation. |

| > 1800 (Median: 2700) | Severe | Coma, convulsions, QTc prolongation, QRS widening, ventricular tachycardia, arterial hypotension, cardiogenic shock. |

Plasma concentrations of Oxetorone were also correlated with the severity of symptoms, with severe symptoms observed at concentrations over 0.3 mg/L. A notable finding from this study was the potential for a delayed onset or secondary worsening of symptoms 10-48 hours after ingestion, suggesting membrane-stabilizing properties of the molecule.

The following provides a generalized experimental workflow based on the methodology described in the study of human overdose cases.

Objective: To describe the toxicological profile of Oxetorone from overdose cases and identify any relationship between clinical and analytical findings.

Study Design: Retrospective and observational.

Data Source: Cases of exposure to Oxetorone reported to a Poison and Toxicovigilance Centre over a defined period.

Inclusion Criteria: All reported cases of Oxetorone exposure.

Exclusion Criteria:

-

Cases with incomplete data.

-

Cases where Oxetorone was deemed not accountable for the observed symptoms.

-

Cases where clinical signs were primarily linked to a co-ingested drug.

-

Cases with a negative plasma concentration of Oxetorone.

Data Collection:

-

Assumed ingested dose of Oxetorone.

-

Clinical symptoms and their severity, assessed using a standardized scale (e.g., Poisoning Severity Score - PSS).

-

Paraclinical data (e.g., electrocardiogram findings).

-

Plasma Oxetorone concentrations, where available.

Data Analysis:

-

Correlation between the ingested dose and the severity of symptoms.

-

Identification of dose thresholds for moderate and severe toxicity.

-

Analysis of the time course of symptoms, including any delayed or secondary worsening.

-

Correlation between plasma concentrations and clinical severity.

Data Gaps and Conclusion

The absence of publicly available preclinical toxicology data for this compound presents a significant challenge in providing a comprehensive safety profile for researchers and drug development professionals. The information that is available is limited to its mechanism of action and human toxicology in acute overdose scenarios. Standard preclinical assessments, which are crucial for determining a drug's safety margin and potential target organ toxicities prior to human trials, remain undisclosed. Therefore, any evaluation of the preclinical toxicological profile of this compound is incomplete. For a thorough understanding of its safety, access to the proprietary data from regulatory submissions would be necessary.

References

Oxetorone Fumarate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Oxetorone, formulated as oxetorone fumarate, is recognized for its activity as a serotonin antagonist, antihistamine, and alpha-blocker, primarily utilized in the management of migraines.[1][2] For researchers and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility and stability are critical determinants of a drug's bioavailability, formulation feasibility, and shelf-life. This in-depth technical guide provides a framework for evaluating the solubility and stability of this compound, offering detailed experimental protocols and an analysis of its structural attributes pertinent to these characteristics. While specific quantitative data for this compound is not extensively available in public literature, this guide presents established methodologies for its determination.

Chemical Profile of this compound

A thorough analysis of this compound's solubility and stability begins with its chemical structure. The molecule possesses several functional groups that influence its physicochemical behavior.

Structure of Oxetorone:

-

Core Structure: A complex, fused ring system consisting of a benzofuran ring fused to a benzoxepine ring.[2][3]

-

Tertiary Amine: An N,N-dimethylpropylamine side chain is attached to the core structure.[2] This group is basic and a likely site for salt formation, such as the fumarate salt, which generally enhances aqueous solubility. It is also susceptible to oxidation.

-

Conjugated System: The molecule features an extended π-conjugated system, which can make it susceptible to photodegradation.

-

Ether Linkages: The benzofuran and benzoxepine rings contain ether linkages, which can be prone to hydrolysis under certain conditions.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various media is a critical factor influencing its absorption and formulation. The tertiary amine in oxetorone suggests that its aqueous solubility will be pH-dependent.

Data on this compound Solubility

Specific quantitative solubility data for this compound is limited in publicly available literature. It is known to be soluble in dimethyl sulfoxide (DMSO). To provide a practical framework for researchers, the following table presents a template for organizing experimentally determined solubility data.

| Solvent/Media | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | Data to be determined | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | Data to be determined | Shake-Flask |

| Acetate Buffer (pH 4.5) | 37 | Data to be determined | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 37 | Data to be determined | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Soluble | Vendor Data |

| Ethanol | 25 | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Shake-Flask |

| Propylene Glycol | 25 | Data to be determined | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution in a specific solvent at a constant temperature.

Materials:

-

This compound API

-

Selected solvents (e.g., water, buffers of various pH, organic solvents)

-

Scintillation vials or flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated analytical balance

-

HPLC system with a suitable column and detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration does not change over the last two time points.

-

After the incubation period, allow the samples to stand to let the undissolved solids settle.

-

Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, either centrifuge the sample and take the supernatant or filter it through a syringe filter.

-

Quantitatively dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Calculate the solubility in mg/mL, accounting for the dilution factor.

Stability Profile of this compound

Stability testing is crucial for identifying potential degradation products and establishing appropriate storage conditions and shelf-life. Forced degradation studies are conducted to understand the degradation pathways and to develop a stability-indicating analytical method.

Predicted Degradation Pathways

Based on the structure of oxetorone, the following degradation pathways are plausible:

-

Hydrolysis: The ether linkages within the benzofuran and benzoxepine rings could be susceptible to acid or base-catalyzed hydrolysis, leading to ring opening.

-

Oxidation: The tertiary amine is a potential site for oxidation, which could lead to the formation of an N-oxide. The benzylic positions on the fused ring system are also susceptible to oxidation.

-

Photodegradation: The extensive conjugated system in oxetorone can absorb UV or visible light, potentially leading to photochemical degradation.

Caption: Predicted degradation pathways of oxetorone.

Forced Degradation Study and Stability-Indicating Method Development

A forced degradation study involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light. The results are used to develop a stability-indicating analytical method, typically an HPLC method, that can separate the parent drug from its degradation products.

| Stress Condition | Reagent/Condition | Duration | Observation | % Degradation |

| Acid Hydrolysis | 0.1 N HCl | 24, 48, 72 h | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 N NaOH | 24, 48, 72 h | Data to be determined | Data to be determined |

| Oxidation | 3% H₂O₂ | 24, 48, 72 h | Data to be determined | Data to be determined |

| Thermal | 60°C | 7 days | Data to be determined | Data to be determined |

| Photostability | ICH Option 2 (UV/Vis light) | As per ICH Q1B | Data to be determined | Data to be determined |

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method Development

Objective: To investigate the degradation of this compound under stress conditions and to develop an HPLC method that can resolve the parent drug from any degradation products.

Materials:

-

This compound API

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers for mobile phase (e.g., phosphate, acetate)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stressed Samples:

-

Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl or 0.1 N NaOH. Heat the solutions (e.g., at 60°C) for a defined period. At various time points, withdraw samples, neutralize them, and dilute for analysis.

-

Oxidation: Dissolve the drug in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature or slightly elevated temperature. Sample at different time points and dilute for analysis.

-

Thermal Degradation: Store the solid drug substance in an oven at an elevated temperature (e.g., 60°C). Also, prepare a solution of the drug and store it under the same conditions. Sample at specified intervals.

-

Photodegradation: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Protect control samples from light.

-

-

HPLC Method Development:

-

Develop an HPLC method (typically reverse-phase) to analyze the stressed samples.

-

The goal is to achieve baseline separation between the peak for oxetorone and the peaks of all degradation products.

-

A PDA detector is highly recommended as it can assess peak purity and help in identifying degradation products by comparing their UV spectra to that of the parent drug. An MS detector can provide structural information about the degradants.

-

Vary parameters such as the column type (e.g., C18, C8), mobile phase composition (organic solvent and buffer ratio), pH of the mobile phase, and column temperature to optimize the separation.

-

-

Method Validation:

-

Once the method is developed, validate it according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the method's ability to resolve the parent drug from its degradation products.

-

Caption: Experimental workflow for solubility and stability studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development into a safe and effective pharmaceutical product. Although specific data is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical properties. By systematically evaluating solubility in various solvents and across a pH range, and by conducting thorough forced degradation studies, drug development professionals can establish a robust physicochemical profile for this compound. This knowledge will inform formulation strategies, ensure analytical method suitability, and ultimately contribute to defining appropriate storage conditions and shelf-life for the final drug product.

References

Methodological & Application

Application Note: High-Throughput Quantification of Oxetorone Fumarate in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of oxetorone in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was developed and validated to support pharmacokinetic and toxicokinetic studies of oxetorone. All validation parameters were found to be within the acceptable limits as per regulatory guidelines.

Introduction

Oxetorone is a serotonin and histamine antagonist that has been investigated for the treatment of migraines. To accurately assess its pharmacokinetic profile, a robust and reliable bioanalytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the determination of oxetorone in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity. The developed method is suitable for analyzing a large number of samples in a clinical or research setting.

Experimental

Materials and Reagents

-

Oxetorone Fumarate reference standard

-

Oxetorone-d6 (internal standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-